[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bipyrrolidine core with an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE involves several steps, typically starting with the preparation of the bipyrrolidine core. One common method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction), which is used to form the azetidinone intermediates . These intermediates are then treated with ceric ammonium nitrate to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and molar equivalents of reagents to achieve high yields and purity.
Chemical Reactions Analysis
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like iron powder, which can reduce nitro groups to amines.
Substitution: The ethoxyphenyl group can undergo substitution reactions, where different substituents can be introduced under specific conditions.
Common reagents used in these reactions include ceric ammonium nitrate, iron powder, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bipyrrolidine core and ethoxyphenyl group allow it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE can be compared with similar compounds such as:
4’-Ethoxyacetophenone: A simpler compound with an ethoxyphenyl group, used in various chemical syntheses.
N-(4-Ethoxyphenyl)-2-azetidinones: Compounds with similar structural features, used in the synthesis of β-lactam antibiotics.
4-Ethoxyaniline: Another related compound with an ethoxyphenyl group, used in organic synthesis.
The uniqueness of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE lies in its bipyrrolidine core, which provides distinct chemical and biological properties compared to these similar compounds.
Properties
CAS No. |
89143-16-8 |
---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O3/c1-2-21-13-7-5-12(6-8-13)18-15(19)11-14(16(18)20)17-9-3-4-10-17/h5-8,14H,2-4,9-11H2,1H3 |
InChI Key |
YGXQBALCQCKHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.